molecular formula C26H35NO6 B4044687 2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid

2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid

Cat. No.: B4044687
M. Wt: 457.6 g/mol
InChI Key: VMBPPNFVIUJMQO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid is a complex organic compound with a unique structure that combines a morpholine ring with a phenoxypropyl group and an oxalic acid moiety

Scientific Research Applications

2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the phenoxypropyl intermediate: This involves the reaction of 4-(2-phenylpropan-2-yl)phenol with a suitable alkylating agent to form the phenoxypropyl group.

    Attachment to the morpholine ring: The phenoxypropyl intermediate is then reacted with 2,6-dimethylmorpholine under appropriate conditions to form the desired morpholine derivative.

    Oxalic acid addition: Finally, the morpholine derivative is treated with oxalic acid to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy or morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Shares the morpholine ring structure but lacks the phenoxypropyl and oxalic acid groups.

    4-(2-Phenylpropan-2-yl)phenol: Contains the phenoxy group but lacks the morpholine ring and oxalic acid moiety.

    Oxalic Acid: A simple dicarboxylic acid that is part of the final compound’s structure.

Uniqueness

2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2.C2H2O4/c1-19-17-25(18-20(2)27-19)15-8-16-26-23-13-11-22(12-14-23)24(3,4)21-9-6-5-7-10-21;3-1(4)2(5)6/h5-7,9-14,19-20H,8,15-18H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBPPNFVIUJMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid
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2,6-Dimethyl-4-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]morpholine;oxalic acid

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